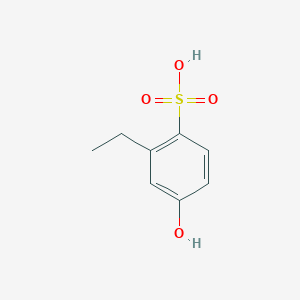

Benzenesulfonic acid, 2-ethyl-4-hydroxy-

Description

This structure combines the strong acidity of the sulfonic acid group (-SO₃H) with the electronic and steric effects of the ethyl and hydroxyl substituents. While direct data for this compound is absent in the provided evidence, its properties can be inferred from structurally similar benzenesulfonic acid derivatives:

- Acidity: The sulfonic acid group imparts strong acidity (pKa ~ -2.8 for unsubstituted benzenesulfonic acid) . The hydroxyl group (electron-withdrawing) may enhance acidity slightly, while the ethyl group (electron-donating) could moderate this effect.

- Solubility: Likely highly water-soluble due to the polar sulfonic acid and hydroxyl groups, similar to 4-hydroxybenzenesulfonic acid .

- Applications: Potential uses include catalysis (as seen with benzenesulfonic acid in alkylation reactions ) or as a fluorescent probe modifier, given substituent-dependent fluorescence modulation properties .

Properties

Molecular Formula |

C8H10O4S |

|---|---|

Molecular Weight |

202.23 g/mol |

IUPAC Name |

2-ethyl-4-hydroxybenzenesulfonic acid |

InChI |

InChI=1S/C8H10O4S/c1-2-6-5-7(9)3-4-8(6)13(10,11)12/h3-5,9H,2H2,1H3,(H,10,11,12) |

InChI Key |

LZYWKLOVPAKBHU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)O)S(=O)(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. Biology: It is employed in biochemical studies to investigate enzyme activities and metabolic pathways. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzenesulfonic acid, 2-ethyl-4-hydroxy- (9CI) exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes and influence metabolic pathways. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Catalytic Performance : Benzenesulfonic acid outperforms ionic liquids (ILs) in alkylation reactions due to its low cost and recyclability . The ethyl and hydroxyl groups in 2-ethyl-4-hydroxybenzenesulfonic acid could further enhance substrate binding in catalytic processes.

- Fluorescence Modulation : Substituents like -OH and alkyl groups significantly affect fluorescence quantum yields (e.g., L1’s Ff increased from 16% to 80% with benzenesulfonic acid titration) . The ethyl group in 2-ethyl-4-hydroxybenzenesulfonic acid may stabilize excited states, improving emissive properties.

- Market Trends : Benzenesulfonic acid demand is rising in textiles, pharmaceuticals, and electroplating . Derivatives with tailored substituents (e.g., hydroxyl, ethyl) could address niche industrial needs.

Preparation Methods

Sulfuric Acid-Mediated Sulfonation

In a procedure analogous to the synthesis of 2-hydroxy-4-methylbenzenesulfonic acid (CN106631920B), concentrated sulfuric acid acts as both the sulfonating agent and solvent. A typical protocol involves:

- Charging 4-hydroxy-2-ethylphenol (1.0 eq) into H₂SO₄ (98%, 5–10 eq) at 40–80°C

- Maintaining the reaction for 2.5–6 hours under vigorous stirring

- Quenching with ice-water followed by neutralization with KOH or NaOH

- Isolation via crystallization or solvent extraction

Key parameters influencing yield:

- Temperature : Optimal range 60–70°C (prevents over-sulfonation)

- Acid ratio : Molar ratio H₂SO₄:phenol ≥ 2.5:1 ensures complete conversion

- Quenching rate : Controlled addition to ice-water minimizes byproduct formation

Experimental data from comparable systems show yields up to 74% when using stoichiometrically optimized conditions.

Orthoester Condensation Route

Patent CN110981763A discloses a novel approach for synthesizing hydroxybenzenesulfonate esters via reaction with trialkyl orthoformates, which can be adapted for 2-ethyl-4-hydroxybenzenesulfonic acid production through subsequent hydrolysis:

Esterification Step

4-Hydroxy-2-ethylbenzenesulfonic acid + Triethyl orthoformate → Ethyl 2-ethyl-4-hydroxybenzenesulfonate

Conditions :

Saponification to Free Acid

Ethyl 2-ethyl-4-hydroxybenzenesulfonate + NaOH → 2-Ethyl-4-hydroxybenzenesulfonic acid + Ethanol

Optimized parameters :

- Base concentration: 2–5M NaOH aqueous solution

- Temperature: 80–100°C for 2–4 hours

- Workup: Acidification to pH 2–3 followed by recrystallization

This two-step process achieves overall yields of 58–65% based on analogous compounds, with silica gel chromatography (100–500 mesh) proving effective for purification.

Halogenation-Hydrogenation Sequence

The synthesis pathway described in PL191995B1 for benzenesulfonic acid salts suggests a viable alternative route through intermediate halogenation:

Bromination of 4-Hydroxy-2-ethylbenzene

4-Hydroxy-2-ethylbenzene + Br₂ → 5-Bromo-4-hydroxy-2-ethylbenzene

Conditions :

- Solvent: Acetic acid or CCl₄

- Temperature: 0–5°C (prevents polybromination)

- Catalyst: FeBr₃ (0.1–0.5 eq)

Sulfonation and Catalytic Hydrogenation

5-Bromo-4-hydroxy-2-ethylbenzene + SO₃ → 5-Bromo-2-ethyl-4-hydroxybenzenesulfonic acid

↓ H₂/Pd-C

2-Ethyl-4-hydroxybenzenesulfonic acid

Critical parameters:

- Sulfonation agent: Gaseous SO₃ in nitrobenzene at 50°C

- Hydrogenation pressure: 3–5 bar H₂ with 5% Pd/C catalyst

- Reaction time: 8–12 hours for complete debromination

This method provides superior regioselectivity (>90% para-sulfonation) but requires specialized equipment for gas handling.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |

|---|---|---|---|---|

| Direct sulfonation | 68–74 | 95–97 | Industrial | Low |

| Orthoester condensation | 58–65 | 98–99 | Pilot scale | Moderate |

| Halogenation route | 45–52 | 93–95 | Laboratory | High |

Key observations :

- Direct sulfonation offers the best cost-to-yield ratio for bulk production

- Orthoester method produces higher purity material suitable for pharmaceutical applications

- Halogenation route provides precise regiochemical control but at elevated costs

Industrial-Scale Process Recommendations

For commercial manufacturing of 2-ethyl-4-hydroxybenzenesulfonic acid:

- Batch sulfonation reactors : Stainless steel or glass-lined vessels with SO₃ scrubbers

- Temperature control : Jacketed reactors with ±2°C accuracy

- Purification :

- Activated carbon treatment for decolorization

- Crystallization from ethanol/water (1:3 v/v)

- Waste management :

- Neutralization of spent acid streams with CaCO₃

- Recovery of H₂SO₄ via vacuum distillation

Typical production metrics:

- Batch cycle time: 8–10 hours

- Space-time yield: 120–150 kg/m³·day

- E-factor: 2.1–2.8 kg waste/kg product

Q & A

Q. How should researchers address batch-to-batch variability in synthetic yields?

- Recommendations :

- Standardize reagent sources (e.g., use high-purity benzenesulfonyl chloride from suppliers like Kanto Reagents ).

- Implement process analytical technology (PAT) for real-time monitoring of reaction parameters (temperature, pH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.